Sardomozide

描述

Background of S-Adenosylmethionine Decarboxylase (SAMDC) Inhibition in Biological Systems

S-adenosylmethionine decarboxylase (SAMDC) is a pivotal enzyme in the polyamine biosynthetic pathway. It catalyzes the decarboxylation of S-adenosylmethionine (SAM) to produce decarboxylated S-adenosylmethionine (dcSAM) ontosight.aipatsnap.comfrontiersin.orgnih.govnih.gov. This conversion is a rate-limiting step, and dcSAM serves as the essential aminopropyl donor for the synthesis of higher polyamines, namely spermidine (B129725) (Spd) and spermine (B22157) (Spm), from putrescine (Put) ontosight.aifrontiersin.orgnih.govnih.govnih.gov. Polyamines are indispensable for fundamental cellular processes, including cell growth, proliferation, differentiation, DNA and RNA synthesis, and protein function nih.govmdpi.comresearchgate.netfrontiersin.orgmdpi.comscientificarchives.com.

The inhibition of SAMDC activity, as achieved by Sardomozide, directly leads to a reduction in intracellular polyamine levels medkoo.commedchemexpress.combertin-bioreagent.comcaymanchem.comvulcanchem.comadooq.com. This compound is classified as a second-generation SAMDC inhibitor, demonstrating greater potency and specificity compared to earlier compounds like methylglyoxal (B44143) bis(guanylhydrazone) (MGBG) medkoo.comvulcanchem.com. Its efficacy is underscored by a low IC50 value for SAMDC, reported as 5 nM in cell assays and 0.005 µM (5 nM) for the rat liver enzyme, while showing significantly less activity against diamine oxidase (DAO) medchemexpress.combertin-bioreagent.comcaymanchem.commedchemexpress.com. This targeted inhibition makes this compound a valuable tool for researchers studying the consequences of disrupted polyamine homeostasis.

Overview of Polyamine Metabolic Pathways and Their Biological Significance

The polyamine metabolic pathway is a tightly regulated network crucial for maintaining cellular homeostasis. The primary polyamines—putrescine, spermidine, and spermine—are polycationic molecules that interact with negatively charged biomolecules such as DNA, RNA, and proteins, thereby influencing gene expression, DNA stability, and protein synthesis nih.govmdpi.comresearchgate.netfrontiersin.orgmdpi.comscientificarchives.com. They are also involved in processes like redox balance, autophagy, and cell death regulation mdpi.comresearchgate.netmdpi.com.

Cellular polyamine concentrations are meticulously controlled through a balance of synthesis, degradation, uptake, and excretion mechanisms mdpi.comnih.gov. The biosynthesis pathway typically initiates with ornithine decarboxylase (ODC) producing putrescine, followed by SAMDC's role in generating dcSAM, which is then used by spermidine synthase and spermine synthase ontosight.aifrontiersin.orgnih.govnih.govnih.govnih.gov.

Dysregulation of polyamine metabolism is a hallmark of several diseases, most notably cancer, where elevated polyamine levels are often associated with increased cell proliferation and tumor progression nih.govnih.govresearchgate.netfrontiersin.orgscientificarchives.comnus.edu.sg. Consequently, targeting polyamine metabolism has emerged as a promising therapeutic strategy. Furthermore, polyamines play a complex role in immune modulation, influencing both innate and adaptive immune responses, and are implicated in various other physiological processes including aging and neuronal function frontiersin.orgmdpi.comscientificarchives.com.

Historical Context of Polyamine Pathway Modulation in Therapeutic Research

The scientific exploration of polyamines began centuries ago, with Antonie van Leeuwenhoek identifying crystalline substances in human semen in 1678 researchgate.net. The structural elucidation of spermine and spermidine in the early 20th century laid the groundwork for understanding their biological roles researchgate.net. Early research recognized polyamines as growth factors and highlighted their interaction with nucleic acids researchgate.net.

The identification of ornithine decarboxylase (ODC) as a key enzyme in polyamine biosynthesis marked a significant step, leading to the development of ODC inhibitors like α-difluoromethylornithine (DFMO) researchgate.net. While DFMO showed promise in treating parasitic diseases, its effectiveness as a standalone anticancer agent in early clinical trials was limited, though it continues to be investigated for chemoprevention researchgate.netaging-us.comportlandpress.com. The observation of polyamine excretion in cancer patients further stimulated research into polyamine metabolism as a therapeutic target researchgate.net.

This compound emerged as a critical development in this field, representing a more advanced generation of SAMDC inhibitors with enhanced specificity and potency medkoo.comvulcanchem.com. Its development and subsequent investigation in preclinical models and early-phase clinical trials underscore the ongoing efforts to leverage the modulation of polyamine pathways for therapeutic benefit, particularly in oncology and infectious diseases ontosight.aimedchemexpress.combertin-bioreagent.comcaymanchem.comvulcanchem.comgoogle.comresearchgate.net.

Research Findings and Data

This compound has been instrumental in elucidating the functional consequences of SAMDC inhibition and polyamine depletion. Its specific inhibitory profile and effects on cellular polyamine levels have been characterized through various experimental studies.

Table 1: this compound's Enzymatic Inhibition Profile

| Enzyme Tested | Target Enzyme (Source) | IC50 Value | Reference(s) |

| S-adenosylmethionine decarboxylase | Rat liver enzyme | 0.005 µM | bertin-bioreagent.comcaymanchem.com |

| S-adenosylmethionine decarboxylase | Cell assay | 5 nM | medchemexpress.commedchemexpress.com |

| Diamine oxidase (DAO) | Rat small intestine enzyme | 18 µM | bertin-bioreagent.comcaymanchem.com |

Table 2: Effects of this compound on Polyamine Levels in L1210 Murine Leukemia Cells

| Concentration | Effect on Spermidine | Effect on Spermine | Effect on Putrescine | Reference(s) |

| 3 µM | Decreased | Decreased | Increased | bertin-bioreagent.comcaymanchem.com |

Table 3: Antiproliferative Activity of this compound in Cancer Cell Lines

| Cell Line | IC50 Value | Notes | Reference(s) |

| T24 bladder cancer cells | 0.71 µM | Inhibition of proliferation | bertin-bioreagent.comcaymanchem.com |

| Neuroblastoma (p53 WT) | N/A | Highly sensitive to treatment | medkoo.com |

| Metastatic Melanoma | N/A | Phase II trial indicated limited therapeutic potential at tested doses | medchemexpress.com |

Table 4: Clinical Trial Status of this compound (SAM486A)

| Trial Phase | Patient Population | Notes | Reference(s) |

| Phase I | Patients with advanced solid tumors | Characterization of toxicity profile, pharmacokinetics, and determination of MTD | medchemexpress.comresearchgate.net |

| Phase II | Patients with metastatic melanoma | Evaluation of therapeutic efficacy | medchemexpress.com |

This compound has demonstrated broad-spectrum antiproliferative and antitumor activities in preclinical settings medkoo.comvulcanchem.com. For instance, it has been shown to inhibit the proliferation of T24 bladder cancer cells with an IC50 of 0.71 µM bertin-bioreagent.comcaymanchem.com. Furthermore, research has indicated its potential to inhibit HIV-1 replication in PM1 cells at concentrations of 0.2 and 0.4 µM bertin-bioreagent.comcaymanchem.comvulcanchem.com. In a mouse xenograft model of SK-MEL-24 melanoma, this compound reduced tumor growth when administered at doses of 0.5 and 5 mg/kg bertin-bioreagent.comcaymanchem.com. The compound has also been utilized in studies investigating cellular responses to stress, such as cysteine starvation, where SAMDC inhibition by this compound helped prevent cell death by reducing reactive oxygen species (ROS) levels nih.govvulcanchem.com.

Compound Names

this compound

SAM486A

CGP48664

CGP48664A

this compound dihydrochloride (B599025)

this compound HCl

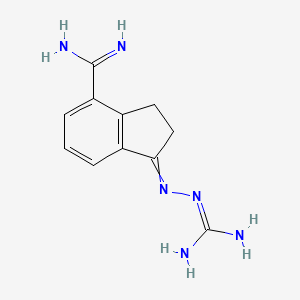

Structure

3D Structure

属性

IUPAC Name |

1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPGNVSXMAUSJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869976 | |

| Record name | Sardomozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149400-88-4 | |

| Record name | Sardomozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation of Sardomozide S Biological Actions

S-Adenosylmethionine Decarboxylase (SAMDC) as a Primary Molecular Target

The principal mechanism of Sardomozide is its direct interaction with and inhibition of SAMDC. caymanchem.com This enzyme catalyzes the conversion of S-adenosylmethionine (SAM) to decarboxylated S-adenosylmethionine (dcSAM), a rate-limiting step in the production of higher-order polyamines, spermidine (B129725) and spermine (B22157). patsnap.com By targeting SAMDC, this compound effectively curtails the supply of the aminopropyl group donor necessary for polyamine synthesis. patsnap.com

This compound demonstrates high potency as an inhibitor of SAMDC in various in vitro systems. Research has established its efficacy with a half-maximal inhibitory concentration (IC₅₀) of 0.005 µM against the SAMDC enzyme isolated from rat liver. caymanchem.com This low nanomolar potency underscores its strong affinity for the enzyme. The inhibitory action of this compound translates to biological effects, such as the inhibition of cancer cell proliferation. For instance, it inhibits the growth of T24 bladder cancer cells with an IC₅₀ value of 0.71 µM. caymanchem.com

Table 1: In Vitro Potency of this compound

| Target | System | IC₅₀ (µM) | Reference |

|---|---|---|---|

| S-Adenosylmethionine Decarboxylase (SAMDC) | Rat Liver Enzyme | 0.005 | caymanchem.com |

| T24 Bladder Cancer Cell Proliferation | Cell-based Assay | 0.71 | caymanchem.com |

A key characteristic of an effective enzyme inhibitor is its specificity for the intended target. This compound exhibits a high degree of selectivity for SAMDC over other enzymes involved in amine metabolism, such as diamine oxidase (DAO). caymanchem.com While this compound potently inhibits SAMDC with an IC₅₀ of 0.005 µM, its inhibitory activity against DAO is significantly weaker, with an IC₅₀ of 18 µM for the enzyme from the rat small intestine. caymanchem.com This represents a selectivity of approximately 3,600-fold in favor of SAMDC, indicating that the biological effects of this compound are overwhelmingly due to the specific inhibition of its primary target rather than off-target effects on related enzymes like DAO. caymanchem.com

Table 2: Specificity Profile of this compound

| Enzyme | Source | IC₅₀ (µM) | Selectivity (Fold) | Reference |

|---|---|---|---|---|

| S-Adenosylmethionine Decarboxylase (SAMDC) | Rat Liver | 0.005 | ~3,600x | caymanchem.com |

| Diamine Oxidase (DAO) | Rat Small Intestine | 18 | caymanchem.com |

Downstream Perturbations of Polyamine Homeostasis by this compound

The inhibition of SAMDC by this compound directly impacts the downstream metabolic pathway of polyamines, leading to characteristic and predictable shifts in the intracellular concentrations of these vital molecules.

Treatment of cells with this compound leads to a significant disruption of the normal balance of intracellular polyamines. In L1210 murine leukemia cells treated with 3 µM this compound, there is a marked decrease in the levels of spermidine and spermine. caymanchem.com This reduction is a direct consequence of blocking the synthesis of dcSAM, the essential aminopropyl donor for converting putrescine to spermidine and subsequently to spermine. patsnap.com Concurrently, this metabolic block causes an accumulation of the precursor, putrescine, leading to a significant increase in its intracellular levels. caymanchem.comnih.gov This pattern of depleted spermidine and spermine with a corresponding rise in putrescine is a hallmark cellular response to SAMDC inhibition. nih.gov

Table 3: Effect of this compound on Intracellular Polyamine Levels

| Polyamine | Observed Change | Reference |

|---|---|---|

| Putrescine | Increase | caymanchem.com |

| Spermidine | Decrease | caymanchem.com |

| Spermine | Decrease | caymanchem.com |

This compound's primary action is to prevent the synthesis of decarboxylated S-adenosylmethionine (dcSAM). patsnap.com SAMDC is the sole enzyme responsible for this decarboxylation reaction. patsnap.commdpi.com Consequently, the inhibition of SAMDC activity by this compound results in a substantial reduction in the intracellular pool of dcSAM. nih.gov This depletion of dcSAM is the pivotal molecular event that curtails the production of spermidine and spermine, as it starves the enzymes spermidine synthase and spermine synthase of their required aminopropyl donor substrate. patsnap.commdpi.com Studies with other potent SAMDC inhibitors have confirmed that this leads to a large reduction in the cellular content of dcSAM. nih.govpsu.edu

Cellular and Molecular Responses to SAMDC Inhibition by this compound

The biochemical perturbations induced by this compound culminate in significant cellular and molecular responses. The depletion of spermidine and spermine, which are essential for cell growth and proliferation, leads to potent antiproliferative activity. patsnap.com This is demonstrated by this compound's ability to inhibit the growth of T24 bladder cancer cells. caymanchem.com

Furthermore, the disruption of polyamine metabolism has been shown to have antiviral effects. Specifically, this compound at concentrations of 0.2 and 0.4 µM can inhibit the replication of HIV-1 in PM1 cells. caymanchem.com The critical role of polyamines in the cell cycle is also highlighted by the effects of their depletion; inhibition of SAMDC can lead to a blockage of DNA synthesis and a resultant accumulation of cells in the G1 phase of the cell cycle.

Induction of Cell Cycle Arrest Mechanisms in Cellular Models

Cell cycle arrest is a critical process that prevents damaged cells from proliferating. taylorandfrancis.com This process is controlled by a series of checkpoints that monitor the integrity of the genome and cellular processes. youtube.com When DNA damage is detected, signaling pathways are activated that halt the cell cycle at specific phases, typically G1/S or G2/M, to allow for DNA repair. nih.gov Key proteins involved in this process include p53, which can induce the expression of cyclin-dependent kinase (CDK) inhibitors like p21. nih.gov These inhibitors bind to and inactivate cyclin-CDK complexes, which are the core drivers of cell cycle progression. For example, the inhibition of polyamine biosynthesis has been shown to arrest cells in the G1 phase, accompanied by an increase in p53, p21(Waf1/Cip1), and p27(Kip1). nih.gov Similarly, depletion of polyamines in vascular smooth muscle cells leads to an accumulation of cells in the S phase. nih.gov

Activation of Apoptotic Pathways in Targeted Cells

Apoptosis, or programmed cell death, is a highly regulated process essential for removing unwanted or damaged cells. nih.gov It can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. mdpi.com The intrinsic pathway is triggered by cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. mdpi.comnih.gov The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, also leading to caspase activation. mdpi.com Depletion of polyamines has been shown to induce apoptosis through the mitochondria-mediated pathway, characterized by the activation of caspase-3 and disruption of the mitochondrial membrane potential. nih.gov

Modulation of Gene Expression and Protein Translation Fidelity (e.g., eIF-5A, OAZ1 mRNA Frameshifting)

The fidelity of gene expression and protein translation is crucial for cellular function. The eukaryotic translation initiation factor 5A (eIF5A) is a highly conserved protein that plays a role in translation elongation and termination. nih.govresearchgate.net A unique post-translational modification called hypusination is essential for eIF5A's activity. researchgate.netnih.gov Hypusinated eIF5A is particularly important for the translation of mRNAs containing specific motifs, such as polyproline tracts. nih.gov It also plays a critical role in programmed ribosomal frameshifting (PRF), a process where ribosomes shift their reading frame at a specific site on an mRNA molecule. nih.govresearchgate.net This is exemplified in the regulation of ornithine decarboxylase antizyme 1 (OAZ1) mRNA, where +1 PRF is required for its translation, a process dependent on hypusinated eIF5A. nih.govresearchgate.netdntb.gov.ua Polyamines can stimulate the synthesis of eIF5A2 and are involved in modulating gene expression at the translational level. nih.gov

Regulation of Intracellular Reactive Oxygen Species (ROS) Levels

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. nih.govmdpi.com The primary sources of intracellular ROS include the mitochondrial electron transport chain, peroxisomes, and NADPH oxidases. nih.govfrontiersin.orgmdpi.com While excessive ROS can cause oxidative stress and damage to DNA, proteins, and lipids, they also function as important signaling molecules in various cellular processes. nih.govnih.gov Cells maintain a balance between ROS production and elimination through a complex antioxidant defense system. nih.govmdpi.com Polyamines have been linked to ROS homeostasis, acting as ROS scavengers and activating antioxidant enzymes. frontiersin.org However, the catabolism of polyamines can also produce ROS. mdpi.com

Investigation of Secondary Pharmacological Targets: Endothelin ET(A) Receptor Antagonism

The endothelin system plays a significant role in vasoconstriction and cell proliferation. mdpi.com Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that exerts its effects by binding to two receptor subtypes: ET(A) and ET(B). cvpharmacology.com The ET(A) receptor is predominantly found on smooth muscle cells, and its activation leads to vasoconstriction and cell growth. cvpharmacology.comnih.gov In contrast, ET(B) receptors are also located on endothelial cells and can mediate vasodilation. cvpharmacology.com Due to the role of ET-1 in various cardiovascular diseases, endothelin receptor antagonists have been developed as therapeutic agents. mdpi.compharmaceutical-networking.com Selective ET(A) receptor antagonists are of particular interest as they can block the vasoconstrictive and proliferative effects of ET-1 while preserving the potentially beneficial actions mediated by ET(B) receptors. mdpi.comnih.gov These antagonists have been approved for the treatment of conditions such as pulmonary arterial hypertension. mdpi.comnih.gov

Preclinical Investigational Applications and Efficacy Studies

Research in Oncology Models

Sardomozide has been investigated for its potential as an anticancer agent in various preclinical models.

The antiproliferative effects of this compound have been demonstrated in a range of human cancer cell lines. By inhibiting AdoMetDC, this compound depletes the intracellular pools of spermidine (B129725) and spermine (B22157), which are crucial for cell division. This leads to a cytostatic effect, halting the proliferation of cancer cells. bohrium.com Studies have shown its activity against various cancer cell lines, though the specific IC50 values (the concentration of a drug that inhibits a biological process by 50%) can vary depending on the cell type. nih.govnih.govresearchgate.netmdpi.commdpi.com

The antitumor activity of this compound has been evaluated in animal models, including xenograft and transgenic tumor models. nih.govmdpi.comnih.govmeliordiscovery.comyoutube.com In these in vivo studies, this compound has shown the ability to inhibit tumor growth. aacrjournals.org For instance, in models of neuroblastoma, a type of cancer that often affects children, this compound has demonstrated variable cytotoxicity. aacrjournals.org

Researchers have explored the potential of combining this compound with other anticancer agents to enhance its therapeutic effect. mdpi.comnih.govchemistryviews.orgjcancer.org One area of investigation is its combination with DFMO, an inhibitor of ornithine decarboxylase (ODC), another key enzyme in the polyamine biosynthesis pathway. aacrjournals.org While DFMO alone can have a cytostatic effect, combining it with other agents can lead to synergistic antitumor activity. aacrjournals.org Studies have also looked at combinations with chemotherapy drugs and other targeted therapies. For example, combining agents that target polyamine metabolism with drugs like celecoxib (B62257), a COX-2 inhibitor, has shown synergistic effects in neuroblastoma models. aacrjournals.org The combination of DFMO and celecoxib has been shown to extend survival in xenograft models of neuroblastoma. aacrjournals.org

The efficacy of targeting polyamine metabolism can be influenced by the specific genetic makeup of the cancer cells. For example, cancers with deletions of the MTAP gene are particularly sensitive to inhibitors of polyamine synthesis. MTAP-deficient cells accumulate MTA, which can inhibit AdoMetDC. Further inhibition with drugs like this compound could potentially be more effective in these tumors. Additionally, MYC-driven cancers often exhibit an increased dependency on polyamines for their growth and survival. aacrjournals.org This makes them potentially more susceptible to drugs that disrupt polyamine metabolism.

Research in Antiviral Models (e.g., Anti-HIV Effects)

The polyamine pathway has also been investigated as a potential target for antiviral therapies, including for HIV. nih.goveurekalert.orgnih.govplos.orgpolybio.org Polyamines are known to be involved in various stages of the viral life cycle. Therefore, disrupting their synthesis could inhibit viral replication. While much of the research in this area is still in the early stages, it represents a novel approach to developing antiviral drugs.

Exploration in Other Disease Models (e.g., Cardiovascular Research for ET(A) Antagonism, Polyamine Homeostasis in Gut Barrier Function)

The role of polyamines extends beyond cancer and virology. In cardiovascular research, polyamines like spermidine have been shown to have protective effects on the heart. nih.govclinicaltrials.govnih.gov They may help reduce cardiac hypertrophy and improve mitochondrial function. nih.govclinicaltrials.gov Additionally, polyamines are crucial for maintaining the integrity of the gut barrier. imrpress.comresearchgate.netnih.govnih.govmdpi.com They play a role in the expression of proteins that form the tight junctions between intestinal epithelial cells, which are essential for preventing the leakage of harmful substances from the gut into the bloodstream. imrpress.comnih.gov

Table of Compounds

Methodologies and Advanced Research Techniques Employed in Sardomozide Studies

In Vivo Preclinical Model Characterization

Sardomozide has also undergone evaluation in in vivo preclinical models to assess its efficacy and biological activity in a more complex physiological environment. A notable example is the SK-MEL-24 melanoma mouse xenograft model. In this model, this compound has demonstrated the ability to reduce tumor growth, indicating its potential as an antitumor agent biomol.combertin-bioreagent.comcaymanchem.comcaymanchem.com. Research has also explored the biological activity of this compound in in vivo settings using models relevant to cancer, such as human breast cancer cells in vitro and in vivo xcessbio.commedkoo.com.

Synthetic Routes and Reaction Conditions for Laboratory-Scale Production

The laboratory-scale synthesis of this compound, also known by its investigational name CGP 48664A or SAM486A, primarily involves the formation of a bis-guanylhydrazone structure linked to a dihydroindenyl scaffold. While specific detailed protocols for de novo synthesis are not extensively published in readily accessible literature, the general approach and key reaction steps can be inferred from its chemical structure and related compounds. The synthesis typically culminates in the formation of the dihydrochloride (B599025) salt, which enhances solubility and stability.

One described route involves the condensation of a precursor, 4-amidinoindan-1-one, with carbohydrazide (B1668358) (NH₂NHCONHNH₂). This reaction forms the characteristic hydrazone bridge. The process is generally carried out in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or in mixtures of ethanol (B145695) and water. Reflux conditions are often employed to drive the reaction to completion, typically over a period of 6–8 hours. To ensure stereoselectivity, particularly the (E)-stereoisomer, careful control of reaction parameters such as slow addition of reactants and maintaining a specific pH range (around pH 5–6) is crucial. Following the formation of the free base, the dihydrochloride salt is prepared by treating the compound with hydrochloric acid (HCl) in a suitable solvent like methanol (B129727) or ethanol. The HCl is added dropwise, and the resulting salt is precipitated, filtered, and washed. Purity levels of the synthesized this compound dihydrochloride are generally reported to be ≥95% or ≥98% via High-Performance Liquid Chromatography (HPLC) bertin-bioreagent.com.

Data Table: this compound Dihydrochloride - Laboratory Synthesis Parameters

| Parameter | Description / Conditions | Notes |

| Precursor Reactants | 4-amidinoindan-1-one and carbohydrazide | Key building blocks for the bis-guanylhydrazone structure. |

| Reaction Type | Condensation (Hydrazone formation) | Forms the characteristic hydrazone linkage. |

| Solvents | Polar aprotic solvents (e.g., DMSO), Ethanol/water mixtures (e.g., 3:1 v/v) | Solvent choice influences reaction rate and side product formation. |

| Temperature | Reflux conditions (approx. 78°C for ethanol, 100°C for DMSO) | Drives the condensation reaction. |

| Reaction Time | 6–8 hours | Sufficient time for complete reaction. |

| pH Control | Maintained between pH 5–6 | Critical for achieving (E)-stereoselectivity. |

| Salt Formation | Treatment of the free base with hydrochloric acid (HCl) in methanol or ethanol | Enhances solubility and stability. |

| HCl Stoichiometry | Approximately 2.2 equivalents of HCl per mole of free base | To form the dihydrochloride salt. |

| Purification Method | Filtration and washing (e.g., with cold ether) | To isolate the precipitated dihydrochloride salt. |

| Typical Purity | ≥95% to ≥98% (HPLC) | Assessed by analytical techniques. |

| Characterization Data | 1H NMR (D₂O): δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 7.30 (d, J = 8.4 Hz, 1H, Ar-H), 3.20–3.35 (m, 4H, CH₂) | Confirms structural integrity. |

| IR (KBr): 3350 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=N), 1580 cm⁻¹ (C=C aromatic) | Identifies key functional groups. | |

| Elemental Analysis (Calculated for C₁₁H₁₄N₆·2HCl): C 41.40%, H 5.06%, N 26.32% | Verifies elemental composition. |

Compound List

this compound

this compound dihydrochloride

4-amidinoindan-1-one

Carbohydrazide

Hydrochloric acid (HCl)

Methanol

Ethanol

Dimethyl sulfoxide (DMSO)

Ether

Mechanisms of Cellular Adaptation and Resistance to Sardomozide

Development and Characterization of Sardomozide-Resistant Cell Lines

The generation of cell lines resistant to this compound is a common experimental approach to study resistance mechanisms. This is typically achieved by exposing sensitive cell lines to gradually increasing concentrations of the drug over extended periods. This selective pressure favors the survival and proliferation of cells that possess or acquire mechanisms to counteract the drug's effects.

Chinese Hamster Ovary (CHO) cells have been utilized to develop this compound-resistant sublines. The parent CHO cell line was chronically exposed to increasing levels of this compound, starting at 0.1 μM, for at least eight passages. This process resulted in a panel of sublines resistant to various concentrations of this compound, including CHO/1, CHO/3, CHO/10, CHO/30, and CHO/100 μM, which were then used for comparative studies medchemexpress.commedchemexpress.commedchemexpress.com. These resistant cell lines exhibit altered cellular phenotypes and biochemical properties compared to their parental counterparts, providing a model system to investigate the molecular basis of resistance nih.gov. For instance, resistant cell lines might show reduced sensitivity to the drug, altered growth rates, or changes in specific metabolic pathways researchgate.netnih.gov.

Table 1: this compound Resistance Development in CHO Cell Lines

| Cell Line | This compound Resistance Level (μM) | Method of Resistance Induction | Reference |

| CHO/1 | 1 | Chronic exposure, stepwise increase | medchemexpress.commedchemexpress.commedchemexpress.com |

| CHO/3 | 3 | Chronic exposure, stepwise increase | medchemexpress.commedchemexpress.commedchemexpress.com |

| CHO/10 | 10 | Chronic exposure, stepwise increase | medchemexpress.commedchemexpress.commedchemexpress.com |

| CHO/30 | 30 | Chronic exposure, stepwise increase | medchemexpress.commedchemexpress.commedchemexpress.com |

| CHO/100 | 100 | Chronic exposure, stepwise increase | medchemexpress.commedchemexpress.commedchemexpress.com |

Role of Lysosomal Sequestration of Polyamine Analogues

Lysosomal sequestration has been identified as a significant mechanism contributing to cellular resistance against certain polyamine analogues, including those related to this compound's mechanism of action. When cells are exposed to polyamine analogues, they can be sequestered within lysosomes, effectively reducing the intracellular concentration of the active drug available to target its cellular machinery medchemexpress.commedchemexpress.comglpbio.cninvivochem.cnarctomsci.com.

In the context of this compound resistance, studies have indicated that resistant Chinese Hamster Ovary (CHO) cells exhibit lysosomal sequestration of polyamine analogues medchemexpress.commedchemexpress.comglpbio.cninvivochem.cnarctomsci.com. This sequestration within lysosomes can prevent the drug from reaching its intended intracellular targets, thereby conferring resistance. When resistant cells (e.g., CHO/664) were grown in the presence of this compound and treated with DENSPM (a polyamine analogue), vacuole formation, a potential indicator of lysosomal activity or drug accumulation, was not observed. These cells also showed growth inhibition and maintained similar levels of DENSPM as the parental CHO cells, suggesting that lysosomal sequestration might play a role in managing drug concentrations or preventing its toxic effects medchemexpress.com.

Adaptive Changes in Polyamine Transport and Metabolism Pathways

This compound inhibits S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in polyamine biosynthesis medchemexpress.comarctomsci.comoup.com. Polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), are essential for cell growth, proliferation, and various cellular processes nih.govresearchgate.netmdpi.comusda.govplos.org. Resistance to this compound can arise from adaptive changes in the pathways that regulate polyamine levels, transport, and metabolism.

Cells can develop resistance by upregulating polyamine synthesis, increasing polyamine uptake, or altering polyamine catabolism to compensate for the inhibition of SAMDC nih.govresearchgate.netmdpi.com. For instance, increased expression of genes involved in polyamine biosynthesis, such as AMD1 (encoding SAMDC), ODC1 (ornithine decarboxylase), SRM (spermidine synthase), and SMS (spermine synthase), has been correlated with resistance to other therapies, suggesting a broader role for polyamine metabolism in drug resistance nih.govresearchgate.net.

Furthermore, adaptive changes in polyamine transport mechanisms could also contribute to resistance. If cells become more efficient at transporting polyamines into or out of the cell, or if they develop mechanisms to better manage intracellular polyamine concentrations, they may become less susceptible to the effects of SAMDC inhibition researchgate.netmdpi.comusda.gov. Research has shown that in some resistant cell lines, such as CHO/664 cells, polyamine transport was found to be increased, possibly due to an inability of the system to down-regulate transport in response to polyamine excess researchgate.net. These adaptive metabolic shifts highlight the intricate relationship between polyamine homeostasis and cellular responses to therapeutic agents like this compound.

Table 2: Key Enzymes and Pathways in Polyamine Metabolism and Potential Resistance Mechanisms

| Pathway/Enzyme | Function in Polyamine Metabolism | Potential Adaptive Change Leading to Resistance | Relevant Research Context |

| SAMDC | Decarboxylates S-adenosylmethionine to produce decarboxylated SAM, essential for spermidine and spermine synthesis. | Inhibition by this compound leads to reduced polyamine levels. Resistance may involve compensatory upregulation of other polyamine synthesis enzymes or alternative pathways. | This compound is a direct inhibitor of SAMDC medchemexpress.comarctomsci.comoup.com. |

| ODC | Rate-limiting enzyme in polyamine biosynthesis, converting ornithine to putrescine. | Upregulation can lead to increased putrescine levels, potentially bypassing SAMDC inhibition to some extent. | DFMO (difluoromethylornithine) is an ODC inhibitor; used in conjunction with this compound in studies nih.govresearchgate.netbiorxiv.org. |

| Spermidine Synthase (SRM) | Converts putrescine to spermidine. | Upregulation can increase spermidine levels, contributing to overall polyamine pool despite SAMDC inhibition. | Gene expression correlation with resistance observed nih.govresearchgate.net. |

| Spermine Synthase (SMS) | Converts spermidine to spermine. | Upregulation can increase spermine levels. | Gene expression correlation with resistance observed nih.govresearchgate.net. |

| Polyamine Transport | Mediates uptake and efflux of polyamines across the cell membrane. | Upregulated transport could allow for increased uptake of exogenous polyamines or efficient efflux of toxic intermediates, contributing to resistance. | Observed increased polyamine transport in resistant cell lines researchgate.net. Lysosomal sequestration also relates to intracellular trafficking medchemexpress.commedchemexpress.comglpbio.cninvivochem.cnarctomsci.com. |

| EIF5A Hypusination | Post-translational modification of eukaryotic initiation factor 5A (eIF5A) by spermidine, crucial for translation. | Alterations in this pathway, potentially linked to polyamine levels, have been associated with drug resistance mechanisms, particularly in cancer. | Linked to BRAF inhibitor resistance in melanoma, with this compound showing synergistic cell death when combined with vemurafenib (B611658) oup.comnih.gov. |

Compound Name List:

this compound

S-adenosylmethionine decarboxylase (SAMDC)

Putrescine

Spermidine

Spermine

DENSPM

DFMO

AMD1

ODC1

SRM

SMS

EIF5A

GC-7

Broader Implications for Polyamine Biology and Therapeutic Strategy

Sardomozide as a Research Tool for Studying Polyamine Homeostasis and Dysregulation

Polyamine homeostasis refers to the tightly regulated balance of polyamine synthesis, degradation, uptake, and efflux within cells and organisms nih.govmdpi.com. Disruptions in this delicate balance are implicated in a wide array of pathological conditions nih.govresearchgate.netmdpi.com21stcenturypathology.com. This compound serves as a valuable research tool for dissecting these complex regulatory mechanisms due to its specific inhibitory action on SAMDC, the enzyme responsible for decarboxylating S-adenosylmethionine (SAM) to produce decarboxylated SAM (dcSAM), a precursor for polyamine synthesis medkoo.comvulcanchem.comaacrjournals.orgnih.gov.

As a second-generation SAMDC inhibitor, this compound exhibits greater potency and specificity compared to earlier compounds like methylglyoxal (B44143) (bis) guanylhydrazone (MGBG) medkoo.com. Its ability to significantly lower cellular spermidine (B129725) and spermine (B22157) levels, while often increasing putrescine, provides a direct means to investigate the functional consequences of polyamine depletion caymanchem.com. For instance, this compound has been employed to study the role of polyamine metabolism in cellular responses to stress, such as cysteine starvation. In these contexts, inhibiting polyamine biosynthesis with this compound has been shown to protect cells from death by reducing reactive oxygen species (ROS) levels vulcanchem.comnih.govresearchgate.net.

Furthermore, this compound has been utilized in conjunction with advanced techniques like genetically encoded fluorescent biosensors to visualize and quantify polyamine levels in real-time within living cells nih.gov. This allows researchers to monitor perturbations in polyamine homeostasis and to screen for novel compounds that modulate polyamine metabolism nih.govbiorxiv.org. Its application in experimental models has also revealed effects on cellular signaling pathways, including the activation of STAT signaling and the MAPK pathway in breast cancer cells, offering insights into the broader cellular impact of polyamine dysregulation medkoo.com.

Table 1: this compound's Biochemical and Cellular Effects

| Parameter/Effect | Value/Observation | Reference(s) |

| Enzyme Target | S-adenosylmethionine decarboxylase (SAMDC) | medkoo.comcaymanchem.comadooq.com |

| IC50 (SAMDC, rat liver) | 5 nM | medkoo.comcaymanchem.com |

| IC50 (T24 bladder cancer cells) | 0.71 µM | caymanchem.com |

| Effect on Spermidine/Spermine (L1210 cells, 3 µM) | Decreased | caymanchem.com |

| Effect on Putrescine (L1210 cells, 3 µM) | Increased | caymanchem.com |

| Effect on Spermine Synthesis (Breast Cancer Cells) | Suppressed | medkoo.com |

| Cellular Stress Response (Cysteine Starvation) | Protects cells by reducing ROS levels | vulcanchem.comnih.govresearchgate.net |

| HIV-1 Replication Inhibition | Inhibits replication in PM1 cells (0.2 and 0.4 µM) | caymanchem.com |

Contributions to Understanding Disease Pathogenesis Linked to Polyamine Metabolism

The dysregulation of polyamine metabolism is a common feature across numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases aging-us.comnih.govresearchgate.netmdpi.com21stcenturypathology.com. Elevated polyamine levels are frequently observed in cancer cells, where they promote uncontrolled proliferation, survival, and tumor progression, making polyamine biosynthesis enzymes attractive therapeutic targets aging-us.comnih.govresearchgate.net. This compound's ability to inhibit SAMDC and thereby reduce intracellular polyamine concentrations has provided significant contributions to understanding these disease mechanisms.

In oncology, this compound has demonstrated broad-spectrum antiproliferative and antitumor activities in preclinical studies vulcanchem.com. Its use in models of breast cancer and melanoma has elucidated how polyamine depletion can impact cell growth, invasiveness, and signaling pathways medkoo.comncats.io. Furthermore, research has explored the synergistic effects of this compound when combined with other chemotherapeutic agents, such as cytarabine (B982) in MTAP-deficient leukemic cells, highlighting its potential role in combination therapies nus.edu.sg.

Beyond cancer, this compound has shown efficacy against HIV-1 replication by interfering with the expression of eukaryotic translation initiation factor 5A (eIF-5A), a protein crucial for retroviral replication caymanchem.comncats.iovulcanchem.com. This finding underscores the multifaceted roles of polyamines and their metabolic pathways in viral pathogenesis. While not directly studied with this compound, the broader context of polyamine dysregulation in neurodegenerative diseases nih.govscientificarchives.com and pulmonary arterial hypertension nus.edu.sg suggests that SAMDC inhibitors may offer avenues for research in these areas as well.

Future Directions in Polyamine-Targeted Therapeutic Research

The established link between polyamine dysregulation and disease pathogenesis, particularly in cancer, positions polyamine metabolism as a promising target for therapeutic intervention aging-us.comnih.govresearchgate.net. This compound, as a potent SAMDC inhibitor, represents a key compound in this field. Although clinical trials investigating this compound as a monotherapy for indications such as metastatic melanoma did not yield significant therapeutic potential medkoo.comncats.io, its potent biochemical activity and preclinical findings suggest that further exploration may be warranted.

Future research directions could focus on optimizing this compound's use in combination therapies, leveraging its ability to synergize with other agents, as demonstrated in preclinical leukemia models nus.edu.sg. Additionally, the development of novel polyamine modulators, potentially inspired by this compound's mechanism, is an active area of research. The advent of advanced tools like polyamine biosensors can accelerate the screening and identification of new therapeutic candidates that precisely target polyamine pathways nih.govbiorxiv.org.

A comprehensive understanding of the complex, context-dependent roles of polyamines—both beneficial and detrimental—is crucial for the successful development of safe and effective polyamine-targeted therapies nih.govresearchgate.net. Continued investigation into how polyamine homeostasis is maintained and how its dysregulation contributes to disease progression will pave the way for innovative treatment strategies across a spectrum of human health conditions.

Compound List:

this compound (SAM486A, CGP48664)

S-adenosylmethionine decarboxylase (SAMDC)

S-adenosylmethionine (SAM)

Methylglyoxal (bis) guanylhydrazone (MGBG)

Putrescine

Spermidine

Spermine

Methylthioadenosine (MTA)

Eukaryotic translation initiation factor 5A (eIF-5A)

Arginine

Methionine

Cysteine

Agmatine

Deoxyhypusine eIF5A

Hypusinated eIF5A

常见问题

Q. What systematic review methodologies enhance rigor in this compound research synthesis?

- Methodological Answer :

- Follow PRISMA guidelines for transparency in study selection .

- Engage information specialists to design exhaustive search strings (e.g., "this compound AND (toxicity OR efficacy)") .

- Assess study quality via tools like ROBINS-I for observational data .

Notes for Implementation

- Referencing : Cite sources using numerical identifiers (e.g., ) as per journal guidelines (e.g., Harvard style) .

- Ethics : Disclose conflicts of interest and obtain IRB approval for human/animal studies .

- Data Sharing : Deposit raw data in repositories like Figshare or Zenodo to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。